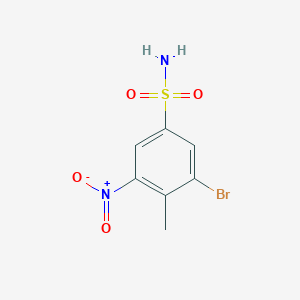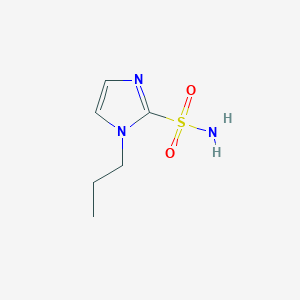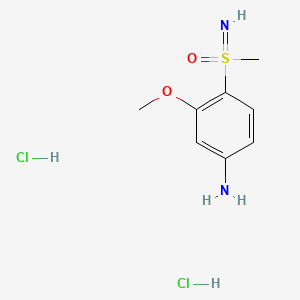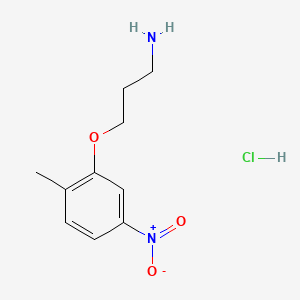
3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H14N2O3 It is a derivative of propanamine, featuring a nitrophenoxy group substituted at the second position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-5-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Reduction: 3-(2-Methyl-5-aminophenoxy)propan-1-amine.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxyphenoxy)propan-1-amine
- 3-(2-Methylphenoxy)propan-1-amine
- 3-(2-Nitrophenoxy)propan-1-amine
Uniqueness
3-(2-Methyl-5-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H15ClN2O3 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
3-(2-methyl-5-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(12(13)14)7-10(8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
InChI-Schlüssel |
HMAZEDKAZGYXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


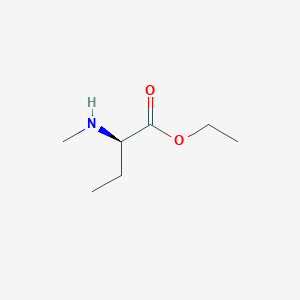

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)
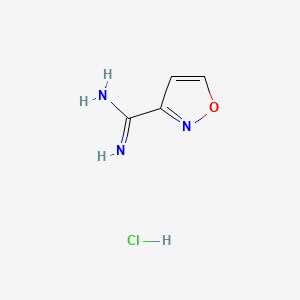
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)

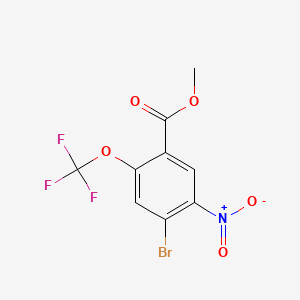
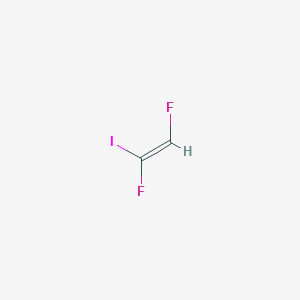
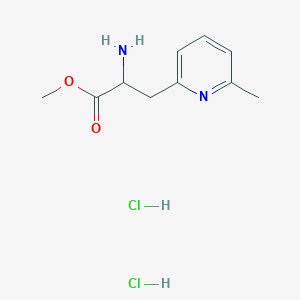
![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)
